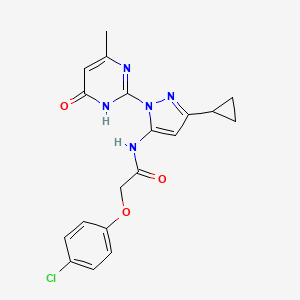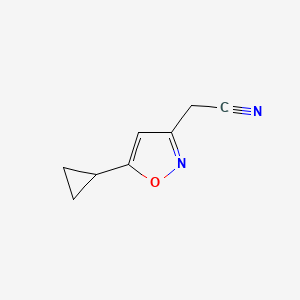![molecular formula C18H25N7O3 B2785226 1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide CAS No. 895838-97-8](/img/structure/B2785226.png)
1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide is an intricate organic compound that sits at the nexus of purine derivatives and piperidine structures. This compound is notable for its unique chemical framework that combines the pharmacologically significant imidazo[2,1-f]purine core with a piperidine moiety, making it a valuable entity in various scientific and industrial applications.
Méthodes De Préparation
Synthetic routes to 1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide can be quite complex, involving multi-step organic synthesis techniques. Typically, the process begins with the formation of the imidazo[2,1-f]purine skeleton via condensation reactions involving appropriate imidazole and purine precursors under controlled conditions. Subsequent steps usually include alkylation and amidation reactions to introduce the piperidine-4-carboxamide group. Industrial production might utilize high-throughput techniques, advanced catalytic processes, and automated synthesis machinery to enhance yield and efficiency.
Analyse Des Réactions Chimiques
This compound can undergo a variety of chemical reactions. For instance:
Oxidation
: It can be oxidized using strong oxidizing agents, leading to the formation of oxo derivatives.
Reduction
: Reduction typically involves hydride donors like sodium borohydride, resulting in partially or fully hydrogenated products.
Substitution Reactions
: Nucleophilic and electrophilic substitutions are possible, particularly at positions on the imidazo[2,1-f]purine and piperidine rings. Common reagents include halides and alkylating agents.
Hydrolysis
: Hydrolysis under acidic or basic conditions can break down the amide bond, resulting in the formation of corresponding carboxylic acid and amine derivatives.
Applications De Recherche Scientifique
This compound boasts several applications across various fields:
Chemistry
: As a versatile intermediate in synthetic chemistry, it's useful for creating more complex molecules.
Biology
: Its structural motifs are significant in biochemical research for studying molecular interactions and enzyme inhibition.
Medicine
: Given its unique structure, it holds potential as a lead compound in drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Industry
: Its robustness and reactivity make it suitable for materials science, where it can contribute to the development of new polymers or coatings.
Mécanisme D'action
The mechanism by which 1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide exerts its effects largely depends on its specific application. In medicinal chemistry, it might act by binding to active sites of enzymes, thereby inhibiting their function. Its imidazo[2,1-f]purine core can interact with nucleic acid bases, potentially interfering with DNA/RNA processes. The piperidine moiety could enhance binding affinity and specificity towards particular biological targets.
Comparaison Avec Des Composés Similaires
This compound stands out due to its unique fusion of the imidazo[2,1-f]purine and piperidine structures. Similar compounds might include:
1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)morpholine-4-carboxamide
: Similar mechanism but with a morpholine instead of piperidine.
8-(2-(piperidin-1-yl)ethyl)-1,6,7-trimethyl-3,4-dihydro-2H-imidazo[2,1-f]purine-2,4(1H)-dione
: Shares the imidazo[2,1-f]purine core but varies in its alkyl chain and functional groups.
Hope that satisfies your curiosity about this intriguing molecule!
Propriétés
IUPAC Name |
1-[2-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3/c1-10-11(2)25-13-15(22(3)18(28)21-16(13)27)20-17(25)24(10)9-8-23-6-4-12(5-7-23)14(19)26/h12H,4-9H2,1-3H3,(H2,19,26)(H,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNWQKYFOHCADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2785145.png)
![2-Chloro-N-[(4-methylphenyl)methyl]-N-prop-2-ynylacetamide](/img/structure/B2785147.png)

![N-(3-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785149.png)

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785152.png)

![3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2785156.png)



![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl]propan-1-one](/img/structure/B2785163.png)

![(Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2785166.png)
